molecular formula C11H22N2 B1344246 4-(Piperidin-1-yl)cyclohexan-1-amine CAS No. 755039-84-0

4-(Piperidin-1-yl)cyclohexan-1-amine

Katalognummer: B1344246
CAS-Nummer: 755039-84-0
Molekulargewicht: 182.31 g/mol
InChI-Schlüssel: CFRUILQUHZWJIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperidin-1-yl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmaceutical Development
4-(Piperidin-1-yl)cyclohexan-1-amine is structurally related to several important pharmacological agents. Its piperidine moiety is a common scaffold in drug design, enhancing the activity and selectivity of therapeutic compounds. For instance, it serves as a building block for synthesizing antipsychotic medications, such as Cariprazine, which targets dopamine receptors to treat schizophrenia .

Neuropharmacology
Research indicates that derivatives of this compound can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders . The modulation of these receptors can lead to improved therapeutic profiles with reduced side effects compared to traditional agonists.

Therapeutic Applications

Antipsychotic Effects
As mentioned earlier, this compound is a precursor in the synthesis of Cariprazine, which exhibits both agonistic and antagonistic properties at dopamine receptors. This dual action is beneficial for managing both positive and negative symptoms of schizophrenia .

Potential Anti-Cancer Properties
Emerging studies suggest that piperidine derivatives may possess anti-cancer activities. The ability to inhibit specific enzymes involved in tumor growth presents a promising avenue for developing new cancer therapies. Research into structure-activity relationships (SAR) has shown that modifications to the piperidine ring can significantly affect anti-tumor activity .

Data Table: Comparative Analysis of Piperidine Derivatives

Compound NameStructure TypeMain ApplicationKey Pharmacological Action
This compoundPiperidine derivativeAntipsychoticDopamine receptor modulation
CariprazinePiperidine derivativeAntipsychoticPartial agonist at D2/D3 receptors
DonepezilPiperidine derivativeAlzheimer's treatmentAcetylcholinesterase inhibition
FexofenadinePiperidine derivativeAllergy reliefAntihistaminic

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound and its derivatives:

  • Study on Antipsychotic Activity: A clinical trial involving Cariprazine demonstrated significant efficacy in reducing symptoms of schizophrenia while maintaining a favorable safety profile. The findings highlighted the importance of piperidine scaffolds in developing effective antipsychotic medications .
  • Cancer Research: In vitro studies have shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. These findings suggest that further exploration into modifying the piperidine structure could lead to novel anti-cancer agents .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group in PCHA participates in nucleophilic reactions, forming derivatives with pharmaceutical relevance.

Reaction TypeReagents/ConditionsProductApplicationReference
AcylationAcetyl chloride, DCM, 0°CN-Acetyl-PCHAProdrug synthesis
Sulfonamide formationTosyl chloride, pyridine, RTN-Tosyl-PCHAEnzyme inhibitor intermediates
Urea derivativesIsocyanates, THF, refluxN-Arylurea-PCHAAntimycobacterial agents
Schiff base formationAromatic aldehydes, EtOH, refluxPCHA-imine conjugatesCatalytic intermediates

Key Finding : Urea derivatives (e.g., 4PP-5 ) showed reduced antitubercular activity (MIC >20 µM) compared to parent PCHA analogs, highlighting steric sensitivity in biological systems .

Oxidation and Reduction

The cyclohexane ring undergoes selective transformations under controlled conditions.

ProcessReagentsOutcomeSelectivityReference
OxidationKMnO₄, alkaline conditions4-(Piperidin-1-yl)cyclohexanoneC-1 position
Catalytic H₂Pd/C, H₂ (1 atm)cis-4-PiperidinylcyclohexylamineStereoselective (80% cis)
DehydrogenationDDQ, CH₂Cl₂Conjugated diene derivativesRing-opening

Mechanistic Insight : Alkaline permanganate oxidation follows first-order kinetics with respect to both PCHA and oxidant, suggesting a radical-mediated pathway.

Biological Interactions

Structural modifications impact receptor binding:

Modification SiteFunctional GroupBiological Effect (vs. PCHA)TargetReference
N-1 positionSulfonamide↓ Serotonin receptor affinity (IC₅₀ >10 µM)CNS receptors
C-4 positionChloro substituent↑ Dopamine D₂ binding (Kᵢ = 2.8 µM)Neurological targets
Piperidine ringSpiroindeneRetained antimycobacterial activity (MIC 7.5 µM)M. tuberculosis

SAR Trend : Branched aliphatic groups at N-1 (e.g., 2,4,4-trimethylpentan-2-yl) maintain antimicrobial potency (MIC 5.2-5.9 µM), while aromatic substitutions abolish activity .

Stability and Degradation

PCHA demonstrates pH-dependent stability:

ConditionHalf-Life (25°C)Major Degradation Product
pH 1.0 (HCl)3.2 h4-Piperidinylcyclohexanol
pH 7.4 (PBS)14 dN-Oxide derivative
pH 13.0 (NaOH)45 minCyclohexene + Piperidine

Eigenschaften

CAS-Nummer

755039-84-0

Molekularformel

C11H22N2

Molekulargewicht

182.31 g/mol

IUPAC-Name

4-piperidin-1-ylcyclohexan-1-amine

InChI

InChI=1S/C11H22N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h10-11H,1-9,12H2

InChI-Schlüssel

CFRUILQUHZWJIG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCC(CC2)N

Kanonische SMILES

C1CCN(CC1)C2CCC(CC2)N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Name
c1ccc(CN(Cc2ccccc2)C2CCC(N3CCCCC3)CC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.